3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11392240
InChI: InChI=1S/C19H18N2O3/c1-11-9-12-5-2-3-7-16(12)21(11)19(24)14-10-13-15(20-18(14)23)6-4-8-17(13)22/h2-3,5,7,10-11H,4,6,8-9H2,1H3,(H,20,23)
SMILES: CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione

CAS No.:

Cat. No.: VC11392240

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name 3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,6,7,8-tetrahydroquinoline-2,5-dione
Standard InChI InChI=1S/C19H18N2O3/c1-11-9-12-5-2-3-7-16(12)21(11)19(24)14-10-13-15(20-18(14)23)6-4-8-17(13)22/h2-3,5,7,10-11H,4,6,8-9H2,1H3,(H,20,23)
Standard InChI Key BLBJLTUXAHIKQD-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O

Introduction

The compound 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione is a heterocyclic organic molecule that combines structural features of indole and quinoline derivatives. These scaffolds are significant in medicinal chemistry due to their pharmacological versatility, including anticancer, neuroprotective, and antimicrobial activities.

Structural Features

The compound consists of:

  • A 2-methyl-2,3-dihydro-1H-indole moiety attached via a carbonyl linker.

  • A 7,8-dihydroquinolinedione core with ketone functionalities at positions 2 and 5.

This hybrid structure suggests potential biological activity due to the presence of electron-rich indole and quinoline systems capable of interacting with biological targets.

Synthesis

While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds are often synthesized using:

  • Cyclization reactions involving precursors like substituted anilines or ketones.

  • Amide bond formation to link the indole and quinoline components.

  • Functional group modifications like methylation or reduction to achieve the desired substituents.

Pharmacological Relevance

Compounds with similar structures have been studied for:

  • Neuroprotective effects: Quinolinone derivatives inhibit enzymes like monoamine oxidases (MAOs), which play a role in neurodegenerative disorders such as Alzheimer’s disease .

  • Anticancer activity: Indole-based compounds are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

  • Antimicrobial properties: The combination of indole and quinoline scaffolds may enhance antimicrobial efficacy .

Potential Applications

This compound could be explored for:

  • Drug Development: As a lead molecule for neurodegenerative diseases or cancer therapies.

  • Diagnostic Tools: Fluorescent derivatives of quinoline are used in imaging applications .

  • Chemical Probes: To study enzyme inhibition or receptor binding due to its reactive functional groups.

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